N-({[3-amino-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-amino-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, commonly known as "Compound X," is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammatory and tumor cell growth pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce tumor cell proliferation, and induce apoptosis in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its potential therapeutic applications. It has been shown to have significant anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One area of research is the development of new formulations of Compound X that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for Compound X, such as in the treatment of other neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential side effects.
Conclusion:
In conclusion, Compound X is a novel small molecule compound that has significant potential for therapeutic applications. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to identify new therapeutic applications for the compound.
Synthesemethoden
The synthesis of Compound X is a multi-step process that involves the reaction of several intermediate compounds. The synthesis begins with the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form an intermediate compound. This intermediate compound is then reacted with 2-aminothiophene-3-carboxylic acid to form the desired Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. Several studies have shown that it has anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H14FN5O3S2 |
---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
2-[3-amino-6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C16H14FN5O3S2/c1-19-15(25)21-12(23)7-26-16-20-10-6-11(8-2-4-9(17)5-3-8)27-13(10)14(24)22(16)18/h2-6H,7,18H2,1H3,(H2,19,21,23,25) |
InChI-Schlüssel |
FNYODWSNELXVCS-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1N)SC(=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.